molecular formula C7H13LiOSi B14414180 Lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide CAS No. 82200-98-4

Lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide

Cat. No.: B14414180
CAS No.: 82200-98-4
M. Wt: 148.2 g/mol
InChI Key: DQWYHNIRLZHXIS-UHFFFAOYSA-N
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Description

Lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide is a unique organolithium compound known for its reactivity and utility in synthetic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide typically involves the reaction of a suitable precursor with a lithium reagent. One common method is the reaction of 3-methoxy-3-(trimethylsilyl)propadiene with n-butyllithium in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at low temperatures to control the reactivity and prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Due to its strong nucleophilic nature, it can add to electrophiles such as carbonyl compounds.

    Substitution Reactions: It can participate in substitution reactions where it replaces a leaving group in a molecule.

    Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include electrophiles like aldehydes, ketones, and halides. The reactions are typically carried out in polar aprotic solvents such as THF or diethyl ether under an inert atmosphere to prevent moisture and air from affecting the reactivity .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while a substitution reaction with an alkyl halide would produce a new carbon-carbon bond.

Scientific Research Applications

Lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide has several applications in scientific research:

Mechanism of Action

The mechanism of action of lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide involves its strong nucleophilic character, which allows it to attack electrophilic centers in other molecules. This nucleophilic attack leads to the formation of new bonds and the creation of complex molecular structures. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Similar Compounds

    Lithium trimethylsilylmethyl: Another organolithium compound with similar reactivity.

    Lithium methoxypropadienide: Shares structural similarities but differs in the presence of the trimethylsilyl group.

Uniqueness

Lithium 3-methoxy-3-(trimethylsilyl)propadien-1-ide is unique due to the presence of both the methoxy and trimethylsilyl groups, which influence its reactivity and stability. The trimethylsilyl group provides steric protection, while the methoxy group can participate in additional chemical interactions .

Properties

CAS No.

82200-98-4

Molecular Formula

C7H13LiOSi

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C7H13OSi.Li/c1-6-7(8-2)9(3,4)5;/h1H,2-5H3;/q-1;+1

InChI Key

DQWYHNIRLZHXIS-UHFFFAOYSA-N

Canonical SMILES

[Li+].COC(=C=[CH-])[Si](C)(C)C

Origin of Product

United States

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